molecular formula C6H8BrN3O2 B1266784 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 7150-04-1

6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B1266784
CAS RN: 7150-04-1
M. Wt: 234.05 g/mol
InChI Key: NTGBQOXQWAQTLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, closely related to our compound of interest, involves bromination of certain precursors. These procedures highlight the versatility and chemical reactivity of the pyrimidine ring when introducing bromo and nitro groups, which can serve as a foundational concept for synthesizing the specific compound (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often involves intricate hydrogen bonding and polarized electronic structures. A study demonstrated this phenomenon in related compounds, where intermolecular N-H...O hydrogen bonds play a crucial role in stabilizing the molecular structure, suggesting similar interactions could be expected in our compound of interest (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various nucleophilic reactions, indicating a range of chemical behaviors and properties. For example, bromomethylpyrimidinediones react with several nucleophiles to form diverse compounds, shedding light on the chemical reactivity and potential transformations of the target compound (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).

Physical Properties Analysis

While specific studies on the physical properties of "6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" were not found, research on similar compounds can provide insights. For instance, the crystal structure analysis of related compounds shows extensive hydrogen bonding networks, which could influence the solubility, melting point, and other physical properties of our compound (Ferguson, Gallagher, Low, Howie, Hueso-Ureña, & Carretero, 1993).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including our compound, are significantly influenced by the presence of substituents on the pyrimidine ring. Studies on similar compounds have demonstrated a variety of chemical behaviors, such as reaction with nucleophiles, cycloaddition reactions, and transformations into other heterocyclic compounds, offering a glimpse into the reactivity and functional group compatibility of "6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).

Safety And Hazards

The safety data and hazard codes for this compound are not provided in the search results .

properties

IUPAC Name

6-amino-5-bromo-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBQOXQWAQTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221722
Record name 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

CAS RN

7150-04-1
Record name 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-bromo-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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